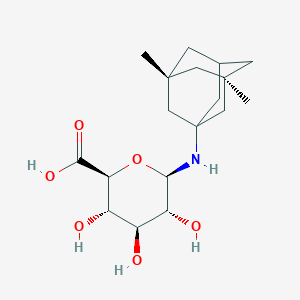
Memantine N-beta-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Memantine N-beta-D-Glucuronide is a metabolite of memantine, a medication primarily used to treat moderate-to-severe Alzheimer’s disease. Memantine itself is an N-methyl-D-aspartate (NMDA) receptor antagonist that helps to moderate the neurotoxicity associated with Alzheimer’s and other neurodegenerative diseases . The glucuronide conjugate form, this compound, is formed through the process of glucuronidation, which enhances the solubility and excretion of the parent compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Memantine N-beta-D-Glucuronide involves the glucuronidation of memantine. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out under mild conditions, often in an aqueous buffer at a physiological pH .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for enzyme activity and product yield. The product is then purified using chromatographic techniques to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: Memantine N-beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the release of the parent compound, memantine .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Conjugation: UDPGA and UGT enzymes in an aqueous buffer.
Major Products:
Hydrolysis: Memantine
Conjugation: this compound
Aplicaciones Científicas De Investigación
Memantine N-beta-D-Glucuronide has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Mecanismo De Acción
The mechanism of action of Memantine N-beta-D-Glucuronide is closely related to that of memantine. Memantine acts as an uncompetitive antagonist of NMDA receptors, preventing excessive activation by glutamate and thereby reducing neuronal excitotoxicity . The glucuronide conjugate form enhances the solubility and excretion of memantine, facilitating its removal from the body and reducing potential toxicity .
Comparación Con Compuestos Similares
Memantine: The parent compound, used to treat Alzheimer’s disease.
6-Hydroxy Memantine: A hydroxylated metabolite of memantine with minimal NMDA receptor antagonist activity.
1-Nitroso-Deaminated Memantine: Another metabolite with reduced activity compared to memantine.
Uniqueness: Memantine N-beta-D-Glucuronide is unique in its enhanced solubility and excretion properties, which are not observed in the parent compound or other metabolites. This makes it particularly valuable in studying the pharmacokinetics and metabolism of memantine .
Propiedades
Fórmula molecular |
C18H29NO6 |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[[(3R,5R)-3,5-dimethyl-1-adamantyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H29NO6/c1-16-3-9-4-17(2,6-16)8-18(5-9,7-16)19-14-12(22)10(20)11(21)13(25-14)15(23)24/h9-14,19-22H,3-8H2,1-2H3,(H,23,24)/t9?,10-,11-,12+,13-,14+,16+,17+,18?/m0/s1 |
Clave InChI |
HYFLKMZNQYTCMY-OXJQGVFDSA-N |
SMILES isomérico |
C[C@@]12CC3C[C@](C1)(CC(C3)(C2)N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C |
SMILES canónico |
CC12CC3CC(C1)(CC(C3)(C2)NC4C(C(C(C(O4)C(=O)O)O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


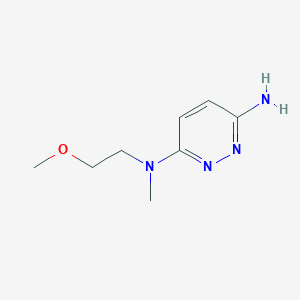

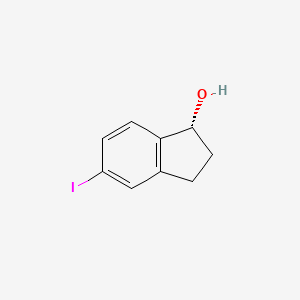
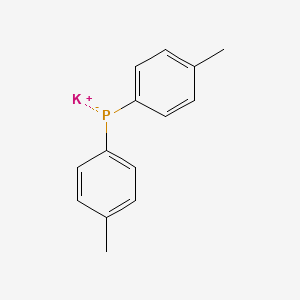
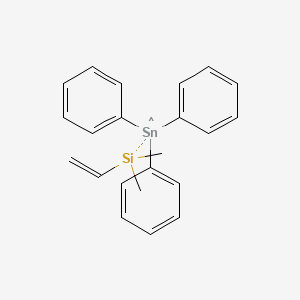


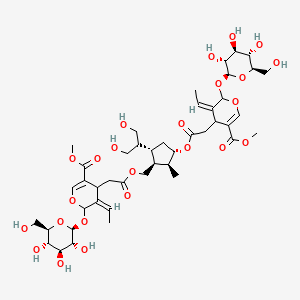

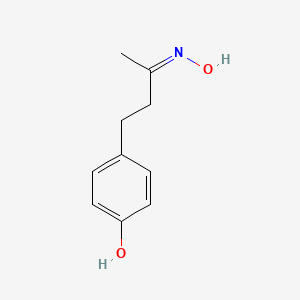
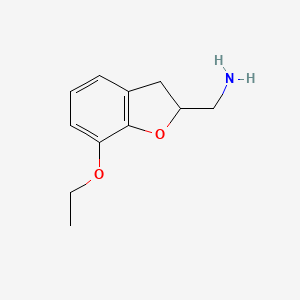
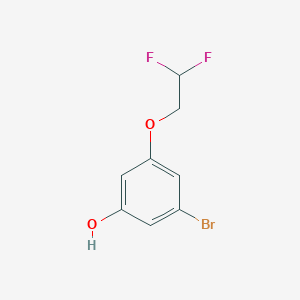
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]purin-9-yl]oxolan-3-ol](/img/structure/B13432781.png)

